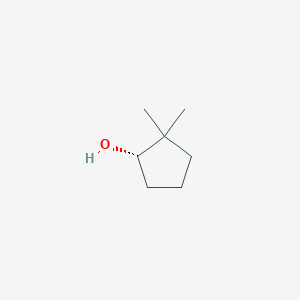

(1S)-2,2-Dimethylcyclopentan-1-ol

Description

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBHIQGEGSCJF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC[C@@H]1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize (1S)-2,2-Dimethylcyclopentan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2,2-dimethylcyclopentanone with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield the desired alcohol.

Reduction of Ketones: Another method involves the reduction of 2,2-dimethylcyclopentanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce (1S)-2,2-Dimethylcyclopentan-1-ol.

Industrial Production Methods: Industrial production of (1S)-2,2-Dimethylcyclopentan-1-ol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-2,2-Dimethylcyclopentan-1-ol can undergo oxidation reactions to form 2,2-dimethylcyclopentanone. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can yield saturated hydrocarbons.

Substitution: The hydroxyl group in (1S)-2,2-Dimethylcyclopentan-1-ol can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl₂) to form alkyl chlorides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: 2,2-Dimethylcyclopentanone

Reduction: Saturated hydrocarbons

Substitution: Alkyl halides

Scientific Research Applications

Chiral Building Block

(1S)-2,2-Dimethylcyclopentan-1-ol serves as an important chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the creation of enantiomerically pure compounds that are crucial in drug development. For instance, it can be utilized in the synthesis of biologically active molecules such as beta-blockers and anti-inflammatory agents.

Precursor for Synthesis

This compound is used as a precursor in the synthesis of more complex organic molecules. It can undergo various transformations such as oxidation to form ketones or aldehydes, which are valuable intermediates in medicinal chemistry.

Solvent in Reactions

Due to its favorable solubility properties, (1S)-2,2-dimethylcyclopentan-1-ol is often employed as a solvent in organic reactions. It provides a medium for reactions that require specific solvation conditions, enhancing reaction rates and yields.

Reaction Medium

It has been reported that this compound can be used as a reaction medium for several types of chemical reactions including nucleophilic substitutions and eliminations. Its ability to stabilize reaction intermediates can lead to improved selectivity and efficiency.

Polymer Synthesis

(1S)-2,2-Dimethylcyclopentan-1-ol has potential applications in the synthesis of polymers. Its hydroxyl group can participate in polymerization reactions, leading to the formation of polyols that are useful in producing polyurethanes and other polymeric materials.

Coatings and Adhesives

The compound can also be incorporated into formulations for coatings and adhesives due to its ability to enhance adhesion properties and flexibility of the final products.

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of (1S)-2,2-dimethylcyclopentan-1-ol as a chiral auxiliary in the asymmetric synthesis of alcohols. The reaction conditions optimized using this compound resulted in high enantiomeric excess (ee) values, showcasing its effectiveness as a chiral building block .

Case Study 2: Polymer Development

Research involving (1S)-2,2-dimethylcyclopentan-1-ol highlighted its role in developing new polyurethane materials with enhanced mechanical properties. The incorporation of this compound into polymer formulations improved flexibility and thermal stability .

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares (1S)-2,2-Dimethylcyclopentan-1-ol with structurally related cyclopentanol derivatives:

Notes:

- 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol introduces a polar aminomethyl group, enhancing solubility in polar solvents and reactivity in nucleophilic reactions .

- 1-(2-Hydroxypropan-2-yl)cyclopentan-1-ol features a branched diol structure, which may increase hydrogen-bonding capacity and thermal stability compared to the dimethyl analogue .

Physicochemical and Reactivity Differences

- Steric Effects: The 2,2-dimethyl groups in (1S)-2,2-Dimethylcyclopentan-1-ol create significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to 1-Methylcyclopentanol .

- Boiling Points: While exact data are unavailable, the higher molecular weight and branched structure of the (1S)-compound suggest a higher boiling point than 1-Methylcyclopentanol (estimated bp ~180–190°C for the dimethyl variant vs. ~170°C for the methyl derivative) .

- Solubility: The (1S)-enantiomer’s hydrophobicity likely limits water solubility, whereas derivatives like 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol exhibit improved solubility in ethanol or DMSO due to the polar amine group .

Q & A

Q. What are the established synthetic routes for (1S)-2,2-Dimethylcyclopentan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclopentanone derivatives as precursors. A common approach is the stereoselective reduction of 2,2-dimethylcyclopentanone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enantioselective enzymatic methods . For example, sodium borohydride in methanol yields racemic mixtures, while catalytic asymmetric hydrogenation with Ru-BINAP complexes can achieve >90% enantiomeric excess (ee). Key parameters include solvent polarity, temperature (optimal range: -20°C to 25°C), and catalyst loading (0.5–5 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization enhances purity .

Q. How can researchers confirm the stereochemical configuration of (1S)-2,2-Dimethylcyclopentan-1-ol?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination . For routine analysis, chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol mobile phase) or polarimetry ([α]₂₀ᴅ = +15.6° for the (1S)-enantiomer) are preferred. Comparative NMR studies with known stereoisomers, particularly NOESY correlations between the hydroxyl proton and methyl groups, provide supplementary evidence .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the two geminal methyl groups (δ 1.05–1.15 ppm) and a broad peak for the hydroxyl proton (δ 1.8–2.2 ppm, exchangeable with D₂O).

- ¹³C NMR : Cyclopentane carbons appear at δ 25–35 ppm, with quaternary C-1 at δ 75–80 ppm.

- IR : Strong O-H stretch (~3400 cm⁻¹) and C-O stretch (~1050 cm⁻¹).

- MS (EI) : Molecular ion peak at m/z 128 (C₇H₁₄O⁺), with fragmentation patterns showing loss of H₂O (m/z 110) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity and stereoselectivity of (1S)-2,2-Dimethylcyclopentan-1-ol in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in asymmetric reactions. For instance, steric hindrance from the 2,2-dimethyl group directs nucleophilic attack to the less hindered face of the cyclopentane ring. Solvent effects are simulated using the SMD continuum model. Software like Gaussian or ORCA is used to optimize geometries and calculate activation energies, validated against experimental ee values .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Researchers should:

- Validate compound purity via HPLC (>98%) and LC-MS.

- Compare biological assays (e.g., enzyme inhibition, cytotoxicity) using both enantiomers.

- Perform dose-response curves to assess potency (IC₅₀) and selectivity.

- Cross-reference with structurally similar compounds (e.g., (1S,3R)-3-Aminocyclopentanol) to identify pharmacophore contributions .

Q. How can (1S)-2,2-Dimethylcyclopentan-1-ol serve as a chiral building block in complex molecule synthesis?

- Methodological Answer : The rigid cyclopentane scaffold and stereogenic center enable applications in:

- Pharmaceuticals : Synthesis of β-blocker analogs via Mitsunobu reaction to install aryl ethers.

- Natural Products : Functionalization at C-1 (e.g., oxidation to ketones for terpene precursors).

- Catalysis : Derivatization to phosphine ligands for asymmetric catalysis.

Example protocol: React with TsCl in pyridine to form a tosylate intermediate, then substitute with nucleophiles (e.g., NaN₃ for azide derivatives) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for (1S)-2,2-Dimethylcyclopentan-1-ol?

- Methodological Answer : Reported melting points (78–85°C) depend on purity and polymorphism. To address this:

- Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.

- Recrystallize from toluene/hexane (1:3) to isolate the most stable crystalline form.

- Compare with literature using the same analytical conditions (heating rate: 5°C/min) .

Research Design Considerations

Q. What experimental controls are essential when studying the compound’s metabolic stability in vitro?

- Methodological Answer :

- Negative Controls : Incubate without liver microsomes to rule out non-enzymatic degradation.

- Positive Controls : Use verapamil (high clearance) and propranolol (moderate clearance) as benchmarks.

- Matrix Effects : Include blank plasma samples to assess interference in LC-MS/MS analysis.

- Time Points : Collect data at 0, 15, 30, 60, and 120 minutes to calculate half-life (t₁/₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.